molecular formula C18H19FN6O B12245428 1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B12245428
M. Wt: 354.4 g/mol
InChI Key: JYTITQJUBSXBGJ-UHFFFAOYSA-N
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Description

1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at various positions to introduce the desired substituents . Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the core structure and subsequent modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of critical biological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-3-fluoro-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19FN6O

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-fluoro-N-pyridin-3-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H19FN6O/c1-12-9-16(25-15(21-12)8-13(2)23-25)24-7-5-18(19,11-24)17(26)22-14-4-3-6-20-10-14/h3-4,6,8-10H,5,7,11H2,1-2H3,(H,22,26)

InChI Key

JYTITQJUBSXBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)(C(=O)NC4=CN=CC=C4)F)C

Origin of Product

United States

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